molecular formula C13H14F3NO B6150943 1-benzoyl-4-(trifluoromethyl)piperidine CAS No. 1436333-35-5

1-benzoyl-4-(trifluoromethyl)piperidine

Cat. No.: B6150943
CAS No.: 1436333-35-5
M. Wt: 257.3
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Description

1-Benzoyl-4-(trifluoromethyl)piperidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The piperidine ring is a common feature in bioactive molecules, and the benzoylpiperidine fragment is considered a privileged structure and a potential bioisostere for piperazine rings . This specific substitution pattern, featuring a trifluoromethyl group, is particularly valuable; the CF3 group is known to enhance a compound's metabolic stability, membrane permeability, and binding affinity . Researchers utilize this compound as a versatile building block for constructing more complex molecules. The structure can be readily functionalized through reactions at the piperidine nitrogen or through cross-coupling on the aromatic rings, enabling rapid exploration of structure-activity relationships (SAR) . While the specific biological profile of 1-benzoyl-4-(trifluoromethyl)piperidine may be under investigation, analogs and closely related structures have demonstrated a broad spectrum of therapeutic activities in research settings. These include potential applications as neuroprotective, anticancer, anti-psychotic, and anti-arrhythmic agents . This compound is supplied for research purposes as a tool to support the development of new pharmacotherapeutic agents. 1-Benzoyl-4-(trifluoromethyl)piperidine is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

1436333-35-5

Molecular Formula

C13H14F3NO

Molecular Weight

257.3

Purity

95

Origin of Product

United States

Derivatization and Analog Design Based on the 1 Benzoyl 4 Trifluoromethyl Piperidine Scaffold

Design Principles for Structural Analogues and Bioisosteres

The design of structural analogues and bioisosteres of the 1-benzoyl-4-(trifluoromethyl)piperidine scaffold is guided by established medicinal chemistry principles aimed at optimizing drug-like properties. A primary strategy involves bioisosteric replacement, where a functional group is substituted with another group that has similar steric and electronic properties, to enhance biological activity, improve metabolic stability, or reduce toxicity. nih.govnih.gov

The trifluoromethyl (CF3) group itself is often employed as a bioisostere for a methyl group or a chlorine atom. mdpi.com This substitution can increase the lipophilicity of a molecule and protect an adjacent methyl group from metabolic oxidation. mdpi.com The benzoylpiperidine fragment is considered a privileged structure, meaning it is a molecular framework capable of binding to multiple receptor types. nih.govnih.gov It is also viewed as a potential bioisostere of the piperazine (B1678402) ring, a common moiety in many bioactive compounds. nih.govnih.gov The rationale behind this replacement is that the carbonyl group of the benzoylpiperidine can form new hydrogen bond interactions with the target protein. nih.gov

Systematic Structural Modification Strategies

Systematic modifications of the 1-benzoyl-4-(trifluoromethyl)piperidine scaffold are key to exploring the structure-activity relationships (SAR) and developing new drug candidates. These modifications typically target the benzoyl group, the piperidine (B6355638) ring, and the trifluoromethyl group.

The benzoyl group of the 1-benzoyl-4-(trifluoromethyl)piperidine scaffold is a frequent target for modification to modulate binding affinity and selectivity for various receptors. mdpi.com Derivatization of the benzoyl moiety can be achieved through various chemical reactions. nih.govnih.gov For instance, the introduction of substituents on the phenyl ring of the benzoyl group can significantly impact the compound's pharmacological profile.

A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed that substituting the benzamide (B126) at the para position with a bulky group led to a substantial increase in anti-acetylcholinesterase activity. nih.gov Furthermore, another study highlighted that a p-fluorobenzoyl moiety was a key feature in compounds that showed remarkable binding to 5-HT2A receptors. mdpi.com The introduction of a hydroxyl group to the benzoyl ring has also been explored, leading to potent dual 5-HT2A/D2 ligands. nih.gov

Table 1: Examples of Benzoyl Group Modifications and their Effects

ModificationTargetObserved Effect
Para-substitution with a bulky groupAcetylcholinesteraseIncreased inhibitory activity nih.gov
p-fluorobenzoyl moiety5-HT2A receptorsHigh binding affinity mdpi.com
Introduction of a hydroxyl group5-HT2A/D2 receptorsPotent dual ligands nih.gov

The piperidine ring is a versatile component of the scaffold, and its substitution offers a powerful means to influence a compound's properties. Modifications can include the introduction of various functional groups or the alteration of the ring's conformation.

Introducing a fluorine atom at the 3-position of the piperidine ring has been shown to improve potency and aqueous solubility in a series of MEK1/2 inhibitors. researchgate.net In the context of DPP-4 inhibitors, the aminopiperidinyl moiety is crucial for interaction with the enzyme through salt bridges. beilstein-journals.org A novel analogue of Alogliptin was synthesized with a spirocyclic ring on the piperidinyl moiety to study its effect on enzyme interaction. beilstein-journals.org The basicity of the piperidine nitrogen is also a critical factor; for example, the N-benzoylpiperidine derivative was found to be almost inactive as an acetylcholinesterase inhibitor, highlighting the importance of the nitrogen's basic character for activity. nih.gov

Table 2: Examples of Piperidine Ring Substitutions and their Effects

SubstitutionRationaleObserved Effect
Fluorine at 3-positionImprove physicochemical propertiesIncreased potency and aqueous solubility researchgate.net
Spirocyclic ringExplore new interactionsAltered interaction with DPP-4 enzyme beilstein-journals.org
N-benzoylationModulate basicityLoss of acetylcholinesterase inhibitory activity nih.gov

The trifluoromethyl (CF3) group is a key feature of the scaffold, contributing to its lipophilicity and metabolic stability. mdpi.com While less commonly modified than the benzoyl or piperidine moieties, alterations to the CF3 group can be a strategic approach to fine-tune a compound's properties. One approach is the bioisosteric replacement of the CF3 group with other electron-withdrawing groups or halogens to modulate electronic properties and potential interactions with the target. Another strategy could involve replacing the CF3 group with a different alkyl or cycloalkyl group to explore the impact of steric bulk on activity. In a study of hydrazones derived from 4-(trifluoromethyl)benzohydrazide, the removal of the CF3 group or its replacement by a methyl group resulted in decreased inhibitory activity against acetylcholinesterase and butyrylcholinesterase, underscoring the importance of the CF3 group for potency in that particular series. mdpi.com

Structure-Activity Relationship (SAR) Studies as a Design Paradigm

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of new drugs based on the 1-benzoyl-4-(trifluoromethyl)piperidine scaffold. mdpi.com SAR studies involve systematically altering the chemical structure of a compound and evaluating the effect of these changes on its biological activity. nih.gov This iterative process helps to identify the key pharmacophoric features required for activity and to optimize lead compounds.

For example, in a series of 4-[(3-substituted)benzoyl]piperidines, SAR studies revealed that more apolar compounds generally showed better activity as selective 5-HT1F receptor agonists. researchgate.net The introduction of a piperidine linker in another series provided new opportunities for derivatization and valuable SAR insights. researchgate.net In the development of atypical antipsychotics, SAR studies of compounds containing the benzoylpiperidine frame showed that the affinity for 5-HT2A and D2 receptors could be modulated by substitutions on both the benzoyl and piperidine moieties. mdpi.com Molecular docking analyses often complement SAR studies by providing a structural basis for the observed activity, for instance, by showing how different substitutions affect the binding of the ligand to its target receptor. mdpi.com

Scaffold Hopping and Privileged Structure Concepts in Design

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a structurally different but functionally equivalent scaffold. niper.gov.innih.gov This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.gov The 1-benzoylpiperidine (B189436) scaffold itself can be considered a result of scaffold hopping, where it acts as a bioisostere of the piperazine ring. nih.govnih.gov

The concept of privileged structures is closely related to scaffold hopping. nih.govnih.gov A privileged structure is a molecular framework that is able to bind to multiple, often unrelated, biological targets. nih.govnih.gov The benzoylpiperidine moiety is recognized as a privileged structure, appearing in a wide range of bioactive compounds, including antipsychotics, anticancer agents, and neuroprotective agents. nih.govnih.gov This privileged nature makes it an attractive starting point for the design of new drugs targeting a variety of diseases. By using the 1-benzoyl-4-(trifluoromethyl)piperidine scaffold as a template, medicinal chemists can leverage the principles of scaffold hopping and privileged structures to design novel analogues with desired therapeutic activities.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-benzoyl-4-(trifluoromethyl)piperidine. By analyzing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—NMR provides a complete picture of the molecule's atomic arrangement and chemical environment.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms within the molecule. For 1-benzoyl-4-(trifluoromethyl)piperidine, the spectrum is characterized by signals corresponding to the aromatic protons of the benzoyl group and the aliphatic protons of the piperidine (B6355638) ring.

The benzoyl group typically displays signals in the aromatic region (δ 7.3-7.5 ppm). These protons often appear as a complex multiplet due to overlapping signals. The piperidine ring protons exhibit more complex features due to several factors. The electron-withdrawing trifluoromethyl group at the C4 position deshields the proton at C4 (H-4), shifting its signal downfield. Furthermore, restricted rotation around the amide (C-N) bond can lead to magnetic non-equivalence of the piperidine protons, resulting in broadened signals or the appearance of distinct sets of signals for different conformers, particularly for the protons on the carbons adjacent to the nitrogen (C2 and C6). beilstein-journals.orgresearchgate.net The signals for the piperidine protons are generally found in the range of δ 1.5-4.7 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for 1-benzoyl-4-(trifluoromethyl)piperidine

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Benzoyl-H ~7.4 Multiplet
Piperidine-H (C2, C6) ~3.2-4.7 (broad) Multiplet
Piperidine-H (C4) ~2.8-3.2 Multiplet

Note: Predicted values are based on data from structurally similar compounds like 1-benzoylpiperidine (B189436) and other substituted piperidines. Actual values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon backbone of the molecule. Each unique carbon atom produces a distinct signal, and its chemical shift is indicative of its electronic environment. The spectrum for 1-benzoyl-4-(trifluoromethyl)piperidine will show a characteristic signal for the amide carbonyl carbon around δ 168-170 ppm. unica.it The carbons of the benzoyl aromatic ring appear in the typical downfield region of δ 126-137 ppm. unica.itrsc.org

A key feature in the ¹³C NMR spectrum is the signal for the trifluoromethyl (CF₃) carbon itself, which appears as a quartet due to one-bond coupling with the three fluorine atoms (¹J-CF). rsc.org The carbon to which the CF₃ group is attached (C4 of the piperidine ring) will also exhibit splitting (a quartet, ²J-CF) due to two-bond coupling with the fluorine atoms. rsc.org The other piperidine carbons (C2, C3, C5, C6) are observed in the aliphatic region of the spectrum. unica.it

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-benzoyl-4-(trifluoromethyl)piperidine

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
C=O (Amide) ~169 Singlet
C (Benzoyl, quaternary) ~136 Singlet
CH (Benzoyl) ~126-130 Singlet
CF₃ ~124 Quartet (q)
C4 (Piperidine) ~30-32 Quartet (q)
C2, C6 (Piperidine) ~40-48 Singlet

Note: Predicted values are based on data from structurally similar compounds. The chemical shifts for carbons C3, C4, and C5 will be influenced by coupling to fluorine.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to characterize the fluorine atoms in a molecule. For 1-benzoyl-4-(trifluoromethyl)piperidine, the three fluorine atoms of the CF₃ group are chemically equivalent and are expected to produce a single resonance in the ¹⁹F NMR spectrum. researchgate.net The chemical shift of this signal typically appears in the range of δ -60 to -70 ppm when referenced against an external standard like trichlorofluoromethane (B166822) (CFCl₃). rsc.orgcolorado.edu

The multiplicity of the ¹⁹F signal is determined by its coupling to nearby protons. It is expected to appear as a triplet due to coupling with the two adjacent axial and equatorial protons on C3 and C5 of the piperidine ring, although more complex splitting can occur depending on the conformational rigidity of the ring. rsc.org

Table 3: Predicted ¹⁹F NMR Data for 1-benzoyl-4-(trifluoromethyl)piperidine

Fluorine Atoms Predicted Chemical Shift (δ, ppm) Multiplicity

Note: Chemical shifts are relative to CFCl₃.

The amide bond in 1-benzoyl-4-(trifluoromethyl)piperidine possesses significant double-bond character due to electron delocalization. researchgate.net This restricts free rotation around the C-N bond, leading to the existence of conformational isomers, or rotamers. At room temperature, the rate of interconversion between these rotamers may be fast enough to show averaged signals in the NMR spectrum.

Dynamic NMR, which involves recording spectra at variable temperatures (VT-NMR), is employed to study these conformational dynamics. By lowering the temperature, the rate of interconversion can be slowed to the point where distinct signals for each rotamer become visible. As the temperature is increased, these separate signals broaden and eventually merge into a single, sharp peak at a specific temperature known as the coalescence temperature (T_c). beilstein-journals.org From the coalescence temperature and the frequency separation of the signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. Studies on similar N-benzoyl piperidine derivatives have reported rotational barriers in the range of 57-61 kJ/mol. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the precise molecular weight of a compound and to obtain structural information by analyzing the fragmentation patterns of the molecule. bris.ac.uk

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure mass with very high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of a molecule's exact elemental formula from its measured mass. For 1-benzoyl-4-(trifluoromethyl)piperidine (C₁₃H₁₄F₃NO), the calculated exact mass of the neutral molecule is 257.10275 Da. HRMS would typically detect the protonated molecular ion, [M+H]⁺, at m/z 258.11058. rsc.org

In addition to providing the molecular formula, HRMS is used to analyze the fragments produced when the molecular ion breaks apart in the mass spectrometer. The exact masses of these fragments provide clues to their elemental composition, helping to piece together the molecule's structure. Common fragmentation pathways for 1-benzoyl-4-(trifluoromethyl)piperidine would likely involve the cleavage of the amide bond. wvu.edumiamioh.edu

Table 4: Predicted HRMS Fragments for 1-benzoyl-4-(trifluoromethyl)piperidine

Ion/Fragment Formula Calculated Exact Mass (m/z) Description
[M+H]⁺ C₁₃H₁₅F₃NO⁺ 258.11058 Protonated Molecular Ion
[C₇H₅O]⁺ C₇H₅O⁺ 105.03349 Benzoyl cation

Electrospray Ionization (ESI) and Quadrupole Time-of-Flight (QTOF) Techniques

Electrospray Ionization (ESI) coupled with Quadrupole Time-of-Flight (QTOF) mass spectrometry is a powerful analytical tool for the characterization of chemical compounds in complex mixtures. mdpi.comyoutube.com This technique is particularly useful for determining the molecular weight and elemental composition of a compound with high accuracy and sensitivity. nih.gov

In the analysis of 1-benzoyl-4-(trifluoromethyl)piperidine, ESI would generate protonated molecules, [M+H]⁺, in the gas phase. The QTOF analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing a precise mass measurement. This high-resolution mass data allows for the unambiguous determination of the compound's elemental formula.

Furthermore, by inducing fragmentation of the parent ion, tandem mass spectrometry (MS/MS) experiments can be performed. The resulting fragmentation pattern provides valuable information about the compound's structure. For 1-benzoyl-4-(trifluoromethyl)piperidine, characteristic fragments would likely arise from the cleavage of the amide bond, the piperidine ring, and the loss of the trifluoromethyl group. This data is crucial for the structural elucidation and identification of potential metabolites or degradation products in various matrices. nih.govfrontiersin.org

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. researchgate.net These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.

Infrared (IR) Spectroscopy:

The IR spectrum of 1-benzoyl-4-(trifluoromethyl)piperidine is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. A strong absorption band is anticipated in the region of 1630-1680 cm⁻¹ due to the C=O stretching vibration of the benzoyl group's amide functionality. The C-N stretching vibration of the piperidine ring would likely appear in the 1200-1350 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperidine ring would be observed just below 3000 cm⁻¹. The presence of the trifluoromethyl group would introduce strong C-F stretching bands, typically found in the 1000-1100 cm⁻¹ region. theaic.org

For comparison, the IR spectrum of the parent compound, 1-benzoylpiperidine, shows characteristic peaks that can be used as a reference. nih.gov

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of 1-benzoyl-4-(trifluoromethyl)piperidine would also be characterized by vibrations of the benzoyl and piperidine moieties. The aromatic ring stretching vibrations are typically strong in Raman spectra and would be expected around 1600 cm⁻¹. The symmetric stretching of the C-F bonds in the trifluoromethyl group would also give rise to a characteristic Raman signal.

The table below summarizes the key vibrational frequencies for the analogous compound, 1-benzoylpiperidine, which can serve as a basis for interpreting the spectra of its trifluoromethylated derivative. nih.gov

Vibrational Mode 1-Benzoylpiperidine Wavenumber (cm⁻¹)
Aromatic C-H Stretch3060
Aliphatic C-H Stretch2930, 2850
C=O Stretch (Amide)1640
Aromatic C=C Stretch1590, 1480, 1440
C-N Stretch1280

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.com This technique would provide accurate bond lengths, bond angles, and conformational details for 1-benzoyl-4-(trifluoromethyl)piperidine.

Although a specific crystal structure for 1-benzoyl-4-(trifluoromethyl)piperidine has not been reported in the searched literature, analysis of related structures provides insight into its likely solid-state conformation. researchgate.net The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. researchgate.net The trifluoromethyl group at the 4-position would likely occupy an equatorial position to minimize steric hindrance.

The benzoyl group attached to the piperidine nitrogen introduces a degree of rotational freedom around the C-N amide bond. The orientation of the phenyl ring relative to the piperidine ring would be a key feature determined by X-ray crystallography. Studies on similar N-benzoylpiperidine derivatives have shown that the planarity of the amide group and the relative orientation of the aromatic ring are influenced by crystal packing forces and intermolecular interactions. researchgate.net

The table below presents typical bond lengths for related structures, which can be used as a reference for the expected values in 1-benzoyl-4-(trifluoromethyl)piperidine. mdpi.com

Bond Expected Bond Length (Å)
C-C (aliphatic)1.52 - 1.54
C-N (piperidine)1.46 - 1.48
C-C (aromatic)1.38 - 1.40
C=O1.22 - 1.24
C-N (amide)1.33 - 1.35
C-F1.33 - 1.35

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The UV-Vis spectrum of 1-benzoyl-4-(trifluoromethyl)piperidine is expected to be dominated by the electronic transitions of the benzoyl chromophore.

The benzoyl group contains a phenyl ring conjugated with a carbonyl group, which gives rise to characteristic π → π* and n → π* transitions. The intense π → π* transitions, associated with the aromatic system, are expected to appear at shorter wavelengths (around 200-280 nm). The weaker n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, would likely be observed at longer wavelengths (around 280-320 nm) and may be sensitive to the solvent polarity.

The trifluoromethyl group is generally not considered a chromophore in the accessible UV-Vis range, but its strong electron-withdrawing nature could potentially cause a slight blue shift (hypsochromic shift) of the absorption bands of the benzoyl group compared to the unsubstituted 1-benzoylpiperidine.

The UV-Vis spectral data for the parent compound, 1-benzoylpiperidine, provides a useful reference. nih.gov

Transition 1-Benzoylpiperidine λmax (nm)
π → π~225
n → π~260

Computational and Theoretical Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial determinants of a molecule's stability and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. In studies of related piperidine (B6355638) derivatives, DFT calculations, often using the B3LYP functional, have been employed to optimize the molecular geometry and analyze electronic characteristics. For instance, the electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density distribution within the piperidine ring. This effect can be quantitatively assessed through DFT, providing a detailed picture of the molecule's electronic landscape. While specific DFT studies solely on 1-benzoyl-4-(trifluoromethyl)piperidine are not extensively documented in the available literature, the principles from studies on analogous compounds can be applied. The combination of the benzoyl group and the trifluoromethyl substituent is expected to create a unique electronic profile, which DFT would be well-suited to explore.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and stability. nih.govnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov For 1-benzoyl-4-(trifluoromethyl)piperidine, the presence of the electron-withdrawing trifluoromethyl group is anticipated to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack. Conversely, the benzoyl group's electronic effects would also modulate the energies of both the HOMO and LUMO. A detailed HOMO-LUMO analysis would precisely map the regions of the molecule most likely to be involved in electron transfer processes.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule is not static, and understanding its conformational flexibility is vital, as different conformers can exhibit distinct biological activities. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. For the piperidine ring in 1-benzoyl-4-(trifluoromethyl)piperidine, the chair conformation is generally the most stable. However, the substituents on the ring can influence the preference for axial or equatorial positions. The bulky trifluoromethyl group at the C4 position will have a significant impact on the conformational equilibrium. Computational methods can be used to calculate the potential energy surface, revealing the energy minima corresponding to stable conformers and the transition states connecting them. This provides a comprehensive "energy landscape" of the molecule's flexibility.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a small molecule (ligand) might interact with a biological macromolecule, such as a protein or enzyme (target). These techniques are instrumental in drug discovery and design.

Ligand-Target Interaction Prediction

Molecular docking studies can predict the preferred binding orientation of 1-benzoyl-4-(trifluoromethyl)piperidine within the active site of a target protein. By evaluating various possible poses and scoring them based on factors like intermolecular forces, the most likely binding mode can be identified. For example, in studies of other piperidine derivatives, docking has been used to predict interactions with enzymes like monoamine oxidase (MAO) and various receptors. researchgate.net The benzoyl and trifluoromethyl groups of the title compound would play crucial roles in these interactions, potentially forming hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with amino acid residues in the target's binding pocket.

Binding Mode Elucidation

Beyond just predicting if a molecule will bind, docking simulations can elucidate the specific details of the binding mode. This includes identifying the key amino acid residues involved in the interaction and the geometry of the ligand-target complex. For instance, the trifluoromethyl group might fit into a specific hydrophobic pocket, while the carbonyl oxygen of the benzoyl group could act as a hydrogen bond acceptor. Understanding these detailed interactions is critical for the rational design of more potent and selective analogs. Molecular dynamics simulations can further refine these docked poses, providing insights into the stability of the ligand-protein complex over time. rsc.org

Molecular Dynamics Simulations for Conformational Flexibility and Binding Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. pitt.edunih.gov This technique allows for the exploration of a compound's conformational flexibility and its potential interactions with biological targets. mdpi.comnih.gov

While specific molecular dynamics studies on 1-benzoyl-4-(trifluoromethyl)piperidine are not extensively available in public literature, the principles of MD can be applied to understand its likely behavior. Such simulations would model the compound in a solvated environment, tracking the trajectory of each atom based on a force field that describes intramolecular and intermolecular forces. pitt.edu

Conformational Flexibility: The piperidine ring in 1-benzoyl-4-(trifluoromethyl)piperidine is expected to exist predominantly in a chair conformation. nih.gov However, MD simulations could reveal the energy barriers and timescales for ring-flipping events. Furthermore, the simulation would elucidate the rotational freedom around the amide bond connecting the piperidine nitrogen to the benzoyl group and the bond connecting the trifluoromethyl group to the piperidine ring. The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation trajectory would quantify the stability of different conformations and the flexibility of specific regions of the molecule. mdpi.com

Binding Interactions: In the context of drug design, MD simulations are invaluable for studying how a ligand like 1-benzoyl-4-(trifluoromethyl)piperidine might interact with a protein's binding pocket. mdpi.com By simulating the compound in the presence of a target protein, researchers can observe the formation and stability of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. The trifluoromethyl group, for instance, can significantly influence binding affinity and lipophilicity. The benzoyl group can participate in π-π stacking or hydrogen bonding. researchgate.net Calculating the binding free energy using methods like MM-PBSA or MM-GBSA would provide a quantitative estimate of the binding affinity. mdpi.com

Prediction of Chemical Reactivity Descriptors

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. biointerfaceresearch.comresearchgate.net From the electronic structure, various chemical reactivity descriptors can be calculated to predict how a molecule will behave in a chemical reaction. researchgate.net

For 1-benzoyl-4-(trifluoromethyl)piperidine, DFT calculations could provide the following insights:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For 1-benzoyl-4-(trifluoromethyl)piperidine, the oxygen atom of the benzoyl group would be expected to be a region of high negative potential, while the hydrogen atoms and regions near the electron-withdrawing trifluoromethyl group might show positive potential.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of reactivity. biointerfaceresearch.com

DescriptorFormulaDescription
Electronegativity (χ) χ = -(E_HOMO + E_LUMO) / 2Measures the power of an atom or group of atoms to attract electrons.
Chemical Hardness (η) η = (E_LUMO - E_HOMO) / 2Measures the resistance to change in electron distribution or charge transfer.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; indicates a higher propensity for chemical reactions.
Electrophilicity Index (ω) ω = χ² / (2η)Measures the propensity of a species to accept electrons.

This table outlines standard chemical reactivity descriptors that can be calculated using DFT. The specific values for 1-benzoyl-4-(trifluoromethyl)piperidine would require a dedicated computational study.

These theoretical studies, though not yet published specifically for 1-benzoyl-4-(trifluoromethyl)piperidine, represent a powerful and necessary step in characterizing novel chemical entities. They provide a foundational understanding of a molecule's intrinsic properties, guiding further experimental research and development.

Exploration of Biological and Pharmacological Relevance of the Scaffold Non Clinical Focus

Applications in Receptor Binding Studies

The benzoylpiperidine core is a recurrent motif in ligands designed for a variety of receptors, particularly within the central nervous system. As such, the 1-benzoyl-4-(trifluoromethyl)piperidine scaffold is a prime candidate for generating novel compounds for receptor binding studies to explore structure-activity relationships (SAR) and to develop selective ligands.

The 4-benzoylpiperidine fragment is crucial for the activity of ligands targeting serotonergic (5-HT) and dopaminergic receptors. nih.gov For instance, the 4-(p-fluorobenzoyl)piperidine moiety is a key component of potent 5-HT2A receptor antagonists like ketanserin (B1673593) and altanserin, where it is thought to anchor the ligand to the receptor. nih.gov Derivatives of this scaffold have shown notable affinity for 5-HT2A, D1, D2, and D4 receptors. nih.gov The introduction of a trifluoromethyl group onto the piperidine (B6355638) ring offers a strategic modification to probe the binding pocket, potentially altering affinity and selectivity profiles.

Furthermore, the piperidine ring is an influential structural element for activity at sigma-1 (σ1) receptors, which are targets for neurological and neuropsychiatric disorders. researchgate.netnih.gov Studies on piperidine derivatives have shown that modifications to the scaffold can yield ligands with high affinity and selectivity for the σ1 receptor over the σ2 subtype. nih.gov The benzoylpiperidine scaffold has also been investigated for its interaction with histamine (B1213489) H3 receptors, with some derivatives acting as potent antagonists or inverse agonists. nih.govresearchgate.net The 1-benzoyl-4-(trifluoromethyl)piperidine structure could be used to systematically explore the chemical space around these receptors, aiding in the design of more selective and potent research tools.

Compound/Scaffold ClassTarget Receptor(s)Reported Affinity (Kᵢ or pKᵢ)
1-Tetralol derivative with 4-(4-fluoro-2-hydroxybenzoyl)piperidinyl fragment5-HT₂ₐpKᵢ of 8.35 nih.gov
Piperidine derivative (Compound 11)σ₁ ReceptorKᵢ = 4.41 nM nih.gov
Piperidine derivative (Compound 11)hH₃ ReceptorKᵢ = 6.2 nM nih.gov
Piperidine derivative (Compound 5)σ₁ ReceptorKᵢ = 5.71 nM nih.gov
1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine (BF2.649)Human H₃ ReceptorKᵢ = 0.16 nM researchgate.net

In Vitro Enzyme Inhibition and Modulation Assays

The 1-benzoyl-4-(trifluoromethyl)piperidine scaffold is highly relevant for the development of novel enzyme inhibitors, a cornerstone of drug discovery. The core structure has been identified as a key pharmacophore for the inhibition of several therapeutically important enzymes, and the trifluoromethyl group can further enhance inhibitory potency and selectivity.

Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that degrades fatty acid amides like anandamide, making it a target for treating pain and inflammation. nih.gov Cyclic piperidine ureas have been identified as a potent class of FAAH inhibitors that act by carbamoylating a catalytic serine residue. nih.gov While the subject compound is an amide, not a urea (B33335), the piperidine ring is known to favor the covalent interaction with the enzyme. nih.gov The presence of an electron-withdrawing trifluoromethyl group is also of interest, as trifluoromethyl ketones are known to be potent electrophilic groups that target FAAH. nih.gov

Soluble Epoxide Hydrolase (sEH): sEH is an enzyme that metabolizes anti-inflammatory epoxy fatty acids, and its inhibition is a therapeutic strategy for inflammatory conditions. nih.gov Numerous potent sEH inhibitors incorporate a piperidine moiety. nih.govnih.gov For example, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) is a highly potent and selective sEH inhibitor, demonstrating the value of both the piperidine core and trifluoromethyl-containing groups in achieving high affinity. nih.govmdpi.com Derivatives of the 1-benzoyl-4-(trifluoromethyl)piperidine scaffold could be synthesized and evaluated in fluorescent-based assays to determine their inhibitory potency against human and murine sEH. nih.gov

Monoacylglycerol Lipase (MAGL): MAGL is a serine hydrolase involved in the metabolism of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and is a target in oncology. nih.gov Computational studies led to the discovery of benzoylpiperidine derivatives as a new class of reversible MAGL inhibitors. nih.gov Subsequent optimization of this class has yielded highly potent and selective inhibitors, highlighting the utility of the benzoylpiperidine frame for this target. nih.gov

Inhibitor Class / CompoundTarget EnzymeReported Potency (IC₅₀)
PF750 (piperidine-based urea)FAAH16.2 nM nih.gov
Benzoylpiperidine derivative (Compound 20)MAGL80 nM nih.gov
Diarylsulfide derivative of benzoylpiperidine (Compound 21)MAGL30 nM nih.gov
Benzohomoadamantane-based urea with piperidine (Compound 1)Human sEH3.1 nM nih.gov
TPPUHuman sEH3.7 nM medchemexpress.com
GSK2256294AHuman sEH27 pM medchemexpress.com

Target Identification and Validation Methodologies for the Scaffold

Identifying and validating the biological targets of a chemical scaffold are critical steps in early-stage drug discovery. The 1-benzoyl-4-(trifluoromethyl)piperidine scaffold can be employed in various methodologies to achieve this.

One primary approach is the creation of a focused compound library. By systematically modifying the benzoyl and piperidine portions of the scaffold, a diverse set of analogs can be synthesized. This library can then be subjected to high-throughput screening against large panels of biological targets, including G-protein-coupled receptors (GPCRs), kinases, and other enzymes. This allows for the identification of initial "hits" and provides insights into the scaffold's selectivity profile. For example, to ensure the selectivity of MAGL inhibitors based on a benzoylpiperidine frame, they were screened against other enzymes of the endocannabinoid system, such as FAAH and the cannabinoid receptors CB1R and CB2R. nih.gov

Furthermore, the 1-benzoyl-4-(trifluoromethyl)piperidine scaffold can be adapted to create chemical probes for target identification techniques like affinity-based protein profiling (ABPP). By incorporating a reactive group or a reporter tag (e.g., a biotin (B1667282) tag or a clickable alkyne), a probe molecule can be designed to covalently bind to its protein targets within a complex biological sample. Subsequent proteomic analysis can then identify these interacting proteins, potentially revealing novel targets or off-targets for the scaffold.

The promiscuous binding nature of some piperidine-containing compounds, such as certain sigma receptor ligands, underscores the importance of rigorous target validation. researchgate.net Once a potential target is identified through screening, validation can proceed using techniques such as cellular thermal shift assays (CETSA) to confirm direct target engagement in a cellular context or using genetic methods like RNA interference (RNAi) or CRISPR to confirm that the biological effect of the compound is mediated through the identified target.

Ligand Efficiency and Pharmacophore Model Development based on the Scaffold

In modern drug design, potency alone is not a sufficient measure of a compound's quality. Metrics like ligand efficiency (LE) and the development of pharmacophore models are essential for guiding the optimization process.

Ligand Efficiency (LE): Ligand efficiency is a metric that relates the binding energy of a ligand to its size (typically measured by the number of non-hydrogen atoms). nih.gov It helps researchers determine if a compound achieves its potency through an efficient, high-quality fit with its target or simply by being large and making many non-specific contacts. nih.gov For a scaffold like 1-benzoyl-4-(trifluoromethyl)piperidine, calculating the LE of its derivatives against a specific target would be a key step in optimization. For instance, in a study of P-glycoprotein inhibitors, smaller piperidine-containing ligands showed higher efficiency values than larger, more complex derivatives. nih.gov By tracking LE, chemists can focus on modifications that provide the most significant gains in binding affinity per atom added, leading to more drug-like candidates.

Pharmacophore Model Development: A pharmacophore model is an abstract representation of the key molecular features necessary for a ligand to interact with a specific biological target. The 1-benzoyl-4-(trifluoromethyl)piperidine scaffold possesses several distinct features that would be crucial components of a pharmacophore model:

Aromatic/Hydrophobic Region: The phenyl group of the benzoyl moiety.

Hydrogen Bond Acceptor: The carbonyl oxygen of the benzoyl group.

Hydrophobic/Steric Feature: The piperidine ring itself.

Electron-Withdrawing/Hydrophobic Feature: The trifluoromethyl group, which can influence local electronics and participate in specific interactions.

This scaffold is related to the "butyrophenone pharmacophore constrained in a six-membered ring," which is recognized for binding to 5-HT2A receptors. nih.gov Similarly, pharmacophore models for sigma receptor ligands often feature a central basic nitrogen, which is present in the piperidine ring. researchgate.net By comparing the structures of active and inactive derivatives of 1-benzoyl-4-(trifluoromethyl)piperidine, a detailed pharmacophore model can be developed and validated. nih.gov Such a model serves as a valuable blueprint for designing new molecules with a higher probability of being active and can be used for virtual screening of compound databases to identify novel hits. nih.gov

Pharmacophoric FeaturePotential Role in Molecular Recognition
Benzoyl Phenyl RingAromatic (π-π stacking) or hydrophobic interactions.
Benzoyl Carbonyl OxygenActs as a hydrogen bond acceptor.
Piperidine NitrogenCan be protonated at physiological pH, acting as a hydrogen bond donor or participating in ionic interactions.
Piperidine RingProvides a defined three-dimensional structure and can engage in hydrophobic interactions.
4-Trifluoromethyl GroupModulates lipophilicity and electronic properties; can act as a metabolic blocker or engage in specific fluorine-protein interactions.

Role in Drug Discovery Lead Optimization Strategies

The process of lead optimization aims to transform a promising hit compound into a preclinical candidate by improving its potency, selectivity, and pharmacokinetic properties. criver.com The 1-benzoyl-4-(trifluoromethyl)piperidine scaffold is well-suited for this critical phase of drug discovery due to the inherent properties of its constituent parts.

The benzoylpiperidine core is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, distinct biological targets. nih.gov This versatility allows it to serve as a reliable and metabolically stable framework upon which to build affinity and selectivity. researchgate.netnih.gov The piperidine ring allows for straightforward chemical functionalization, enabling systematic exploration of structure-activity relationships (SAR). nih.gov

The inclusion of the trifluoromethyl (-CF₃) group is a classic lead optimization strategy. This group is an isostere for other chemical moieties but possesses unique properties. It is strongly electron-withdrawing, which can alter the pKa of nearby functional groups, and it can increase a compound's metabolic stability by blocking sites of oxidative metabolism. Furthermore, the lipophilicity of the -CF₃ group can enhance membrane permeability and improve binding affinity through favorable hydrophobic interactions.

Lead optimization efforts using related piperidine scaffolds have been successful. For example, 4,4-disubstituted piperidine γ-secretase inhibitors were optimized to improve their in vitro potency and in vivo pharmacokinetic profiles, ultimately leading to compounds capable of lowering cerebral Aβ42 levels in animal models. nih.gov Similarly, a benzoylpiperidine class of MAGL inhibitors was optimized to identify a highly potent and selective reversible inhibitor. nih.gov These examples demonstrate that scaffolds containing a piperidine ring are amenable to hypothesis-driven lead optimization, where strategic modifications can overcome initial liabilities in potency or pharmacokinetics. criver.comnih.gov Therefore, 1-benzoyl-4-(trifluoromethyl)piperidine serves as an advanced starting point for lead optimization campaigns targeting a wide range of receptors and enzymes.

Emerging Research Directions and Challenges in the Chemistry of 1 Benzoyl 4 Trifluoromethyl Piperidine

The landscape of medicinal chemistry is in a constant state of evolution, driven by the dual needs for more effective therapeutics and more efficient, sustainable methods for their creation. Within this dynamic environment, the compound 1-benzoyl-4-(trifluoromethyl)piperidine and its analogs stand as a scaffold of significant interest. The strategic incorporation of a trifluoromethyl group into the piperidine (B6355638) ring, a common motif in pharmaceuticals, imparts unique properties that continue to be explored. nih.govnih.gov This section delves into the emerging research directions and inherent challenges associated with this promising class of molecules, from novel synthetic strategies to the integration of cutting-edge computational tools.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 1-benzoyl-4-(trifluoromethyl)piperidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, benzoylation of the piperidine ring can be achieved using benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane). The trifluoromethyl group is introduced via nucleophilic substitution or cross-coupling reactions, such as using trifluoromethyl copper reagents . Temperature control (0–25°C) and anhydrous solvents (e.g., THF) are critical to minimize side reactions. Yields range from 65–85%, depending on purification methods (e.g., column chromatography with hexane/EtOAc gradients) .

Q. How is the purity and structural integrity of 1-benzoyl-4-(trifluoromethyl)piperidine confirmed?

  • Methodological Answer : Analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify substituent positions (e.g., benzoyl carbonyl at ~170 ppm) and trifluoromethyl signals (~-60 ppm in 19^{19}F NMR) .
  • HPLC : Retention times and peak area analysis (e.g., 95% purity at 254 nm) ensure minimal impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at 314.1267 for C14_{14}H15_{15}F3_3NO) .

Q. What role does the piperidine ring play in the compound’s reactivity?

  • Methodological Answer : The piperidine ring provides a rigid scaffold for stereoelectronic tuning. Its chair conformation influences steric hindrance during reactions (e.g., nucleophilic substitutions at the 4-position). Computational studies (DFT) can predict regioselectivity in derivatization .

Advanced Research Questions

Q. How does the trifluoromethyl group modulate pharmacological activity in enzyme inhibition studies?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP ~2.5) and metabolic stability. In vitro assays (e.g., kinase inhibition) show IC50_{50} values reduced by 3–5-fold compared to non-fluorinated analogs. Competitive binding studies (SPR or fluorescence polarization) reveal increased target affinity due to hydrophobic interactions .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH or co-solvents). Normalize data using:

  • Dose-response curves with internal controls (e.g., staurosporine for kinase assays).
  • Meta-analysis of multiple studies to identify outliers (e.g., conflicting IC50_{50} values due to impurity batches) .

Q. How can computational modeling guide the optimization of 1-benzoyl-4-(trifluoromethyl)piperidine derivatives?

  • Methodological Answer :

  • Molecular Docking : Predict binding poses with target proteins (e.g., CYP450 isoforms) using software like AutoDock Vina.
  • QSAR Models : Correlate substituent electronegativity (e.g., Hammett constants) with bioactivity to prioritize synthetic targets .

Q. What are the challenges in assessing the compound’s metabolic stability?

  • Methodological Answer :

  • In vitro Microsomal Assays : Monitor degradation rates using liver microsomes (human/rat) and LC-MS quantification.
  • Isotope Labeling : 14^{14}C-labeled analogs track metabolic pathways (e.g., hydroxylation at the piperidine ring) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported elemental analysis data?

  • Methodological Answer : Discrepancies (e.g., C% calculated vs. observed) may stem from hygroscopicity or residual solvents. Mitigate by:

  • Karl Fischer Titration : Quantify water content.
  • Thermogravimetric Analysis (TGA) : Identify solvent residues (>0.5% weight loss below 150°C). Repurify via recrystallization (e.g., ethanol/water) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.